7alpha-Thio Spironolactone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve a high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is common to monitor the synthesis and purity .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Thio Spironolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.
Major Products Formed: The major products formed from these reactions include 7alpha-thiomethylspironolactone and canrenone, both of which are significant metabolites of spironolactone .
Scientific Research Applications
7alpha-Thio Spironolactone has a wide range of applications in scientific research:
Mechanism of Action
7alpha-Thio Spironolactone exerts its effects by acting as an antimineralocorticoid and antiandrogen. It binds to mineralocorticoid receptors, preventing the action of aldosterone, a hormone that regulates sodium and potassium balance . This leads to increased excretion of sodium and water while retaining potassium. Additionally, it inhibits 17alpha-hydroxylase, reducing the synthesis of androgens and other steroids .
Comparison with Similar Compounds
7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogenic properties.
Canrenone: A metabolite of spironolactone that also acts as an antimineralocorticoid.
6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated metabolite with extended half-life and similar pharmacological effects.
Uniqueness: 7alpha-Thio Spironolactone is unique due to its specific inhibition of 17alpha-hydroxylase, making it a valuable tool in studying steroidogenesis and developing targeted therapies for conditions related to steroid hormone imbalance .
Properties
IUPAC Name |
(8R,10R,13S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15?,16?,17?,19-,20+,21+,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCDWYJROUPYPT-WJNMOAHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC([C@@H]3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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